Isopropoxido de samario(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

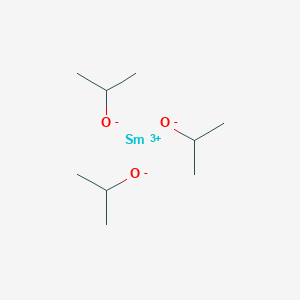

. It is a rare earth metal complex where samarium is coordinated with three isopropoxide ligands. This compound is notable for its applications in various fields, including catalysis and materials science .

Aplicaciones Científicas De Investigación

Samarium(III) isopropoxide has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Samarium(III) isopropoxide, also known as Propan-2-olate;samarium(3+), primarily targets the process of catalytic asymmetric nitro-Mannich reaction . This compound is used with a dinucleating Schiff base ligand in this reaction .

Mode of Action

The interaction of Samarium(III) isopropoxide with its targets involves the formation of complexes with other ligands. For instance, it has been reported that Samarium(III) isopropoxide forms luminescent complexes with 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde (L) and bidentate ancillary ligands .

Biochemical Pathways

The biochemical pathways affected by Samarium(III) isopropoxide are primarily related to the emission of light. The complexes formed by Samarium(III) isopropoxide display characteristic luminescence peaks of samarium(III) ion at approximately 566, 600, and 647 nm . These luminescent properties might be useful in electronic devices, bio-assays, and liquid lasers .

Pharmacokinetics

It is known that the compound is sensitive to moisture and reacts slowly with water . This could potentially impact its bioavailability.

Result of Action

The result of the action of Samarium(III) isopropoxide is the generation of luminescence. Different coordination environments around samarium(III) ion in dimethyl sulfoxide solution and powder state result in different emission colors: bright orange and red color with intense peaks at approximately 600 nm and 647 nm .

Action Environment

The action of Samarium(III) isopropoxide is influenced by environmental factors. For instance, the compound is sensitive to moisture and reacts slowly with water . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of water in its environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Samarium(III) isopropoxide can be synthesized through the reaction of samarium(III) chloride with isopropanol in the presence of a base such as sodium isopropoxide . The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization or sublimation.

Industrial Production Methods

In industrial settings, the production of propan-2-olate;samarium(3+) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Samarium(III) isopropoxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form samarium oxide.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: The isopropoxide ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with propan-2-olate;samarium(3+) include organic solvents like toluene and hexane, as well as bases like sodium hydride. Reactions are typically conducted under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

Major products formed from reactions involving propan-2-olate;samarium(3+) include samarium oxide, various organic samarium complexes, and substituted samarium compounds .

Comparación Con Compuestos Similares

Similar Compounds

Samarium(III) chloride (SmCl3): A common precursor in the synthesis of samarium compounds.

Samarium(III) nitrate (Sm(NO3)3): Used in similar applications but with different reactivity and solubility properties.

Samarium(III) acetate (Sm(C2H3O2)3): Another samarium compound with distinct coordination chemistry.

Uniqueness

Samarium(III) isopropoxide is unique due to its specific coordination with isopropoxide ligands, which imparts distinct reactivity and solubility properties. This makes it particularly useful in catalysis and materials science applications where other samarium compounds may not be as effective .

Actividad Biológica

Samarium(III) isopropoxide (Sm(OiPr)₃) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of biomaterials and catalysis. This article reviews the biological activity of samarium(III) isopropoxide, focusing on its interactions with biological systems, its applications in medicine, and relevant case studies.

- Molecular Formula : C₉H₂₁O₃Sm

- Molecular Weight : 327.62 g/mol

- Appearance : White to pale yellow powder or chunks

- Boiling Point : 210-230 °C

1. Biocompatibility and Osteoconductivity

Research indicates that samarium(III) oxide, a derivative of samarium(III) isopropoxide, exhibits significant biocompatibility and osteoconductivity. In vitro studies involving osteoblast-like cells demonstrated:

- Cell Adhesion and Proliferation : Cells adhered well to the surface of samarium oxide without cytotoxic effects.

- Mineralization : Evidence of normal biological responses, including differentiation and mineralization, was observed after 28 days of exposure .

This suggests that samarium compounds could be promising candidates for bone implant materials.

2. Antimicrobial Activity

Samarium(III) isopropoxide has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating potential applications in developing antimicrobial coatings for medical devices .

Case Study 1: Samarium-Doped Titanium Dioxide

A study investigated the photocatalytic activity of samarium-doped titanium dioxide (Sm:TiO₂), which was shown to enhance the degradation of organic pollutants such as rhodamine B dye. The findings included:

- Enhanced Photocatalytic Performance : The presence of Sm³⁺ ions improved the photocatalytic efficiency under UV light.

- Mechanism Insights : The study provided insights into the electron transfer mechanisms facilitated by samarium doping, which could lead to advancements in wastewater treatment technologies .

| Parameter | Result |

|---|---|

| Doping Concentration | 0.05% - 1.0% |

| Pollutant Degradation | Rhodamine B |

| Reaction Conditions | UV Light |

Case Study 2: Cytotoxicity Assessment

In a separate investigation, the cytotoxicity of samarium(III) isopropoxide was assessed using human cell lines. The results indicated:

- Low Cytotoxicity : Concentrations up to 100 µM did not adversely affect cell viability.

- Potential Therapeutic Uses : The compound's low toxicity profile suggests it could be used in therapeutic applications, particularly in drug delivery systems .

The biological activity of samarium compounds can be attributed to several mechanisms:

- Ion Release : Samarium ions may interact with cellular components, influencing signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The photocatalytic properties can lead to ROS generation, which plays a role in microbial inactivation.

Propiedades

Número CAS |

3504-40-3 |

|---|---|

Fórmula molecular |

C9H24O3Sm |

Peso molecular |

330.6 g/mol |

Nombre IUPAC |

propan-2-ol;samarium |

InChI |

InChI=1S/3C3H8O.Sm/c3*1-3(2)4;/h3*3-4H,1-2H3; |

Clave InChI |

BVFXJLVXFKLRNG-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sm+3] |

SMILES canónico |

CC(C)O.CC(C)O.CC(C)O.[Sm] |

Pictogramas |

Flammable; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.